molecular formula C11H12BrClN2 B12347073 2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine

2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B12347073
M. Wt: 287.58 g/mol
InChI Key: OMLNZWZCVZXDFI-UHFFFAOYSA-N
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Description

2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features a bromine and chlorine substitution on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-bromo-5-chloro-2-methylindole.

    Bromination and Chlorination: The indole ring is brominated and chlorinated using bromine and chlorine reagents under controlled conditions.

    Alkylation: The brominated and chlorinated indole is then subjected to alkylation with ethylamine to introduce the ethanamine side chain.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination reactions followed by alkylation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with hydrogen replacing the halogens.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine and chlorine atoms.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.

Biology:

    Biological Probes: It can be used as a probe to study biological processes involving indole derivatives.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, modulating their activity. The bromine and chlorine substitutions can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

  • 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
  • 2-(7-bromo-2-methyl-1H-indol-3-yl)ethanamine
  • 2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine

Comparison:

  • Uniqueness: The presence of both bromine and chlorine substitutions on the indole ring makes 2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine unique compared to its analogs. This dual substitution can significantly influence its chemical reactivity and biological activity.
  • Chemical Reactivity: The compound’s reactivity can differ from similar compounds due to the electronic effects of the bromine and chlorine atoms.
  • Biological Activity: The dual substitution may enhance the compound’s binding affinity and specificity for certain biological targets, making it potentially more effective in certain applications.

Biological Activity

2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine, also known as 2-(7-bromo-5-chloro-2-methylindol-3-yl)ethylamine hydrochloride, is a compound belonging to the indole family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H13BrClN2
  • Molar Mass : 324.04 g/mol
  • CAS Number : 1049737-51-0

The primary biological activity of this compound is attributed to its interaction with various receptors and enzymes in the body. Notably, it has been shown to bind with high affinity to the NMDA receptor, influencing neurotransmission and potentially offering neuroprotective effects.

Biochemical Pathways

The compound's activity may involve several biochemical pathways:

  • NMDA Receptor Modulation : It affects synaptic plasticity and memory functions.
  • Apoptotic Pathways : Inhibition of anti-apoptotic proteins such as Bcl-2, promoting cell death in cancerous cells.
  • Cell Signaling : Influences various signaling cascades that regulate cell proliferation and survival.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the compound's effects on human epithelial cancer cells (A549), breast cancer cells (MCF-7), and colon cancer cells (HT29). The results demonstrated a notable reduction in cell viability at specific concentrations.

Cell LineIC50 (µM)Reference
A5499.5
MCF-711.9
HT29Not specified

Case Studies

  • Caspase Activation : In a study involving apoptosis assays, compounds related to this indole derivative showed increased levels of caspase 3 and caspase 8, indicating enhanced apoptotic activity compared to controls .
  • EGFR Inhibition : The compound was also evaluated for its inhibitory effects on the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The study reported IC50 values comparable to established EGFR inhibitors like osimertinib .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that derivatives of this compound possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. The safety profile appears promising based on in vitro studies, with no significant cytotoxicity observed at effective doses .

Properties

IUPAC Name

2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2/c1-6-8(2-3-14)9-4-7(13)5-10(12)11(9)15-6/h4-5,15H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLNZWZCVZXDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)Cl)Br)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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